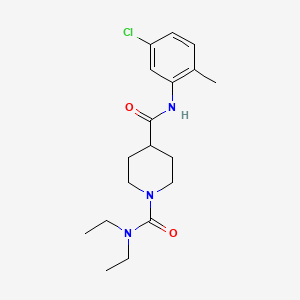![molecular formula C22H14BrFO3 B11154883 2-[(3-Bromophenyl)methylene]-6-[(2-fluorophenyl)methoxy]benzo[b]furan-3-one](/img/structure/B11154883.png)
2-[(3-Bromophenyl)methylene]-6-[(2-fluorophenyl)methoxy]benzo[b]furan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromophenyl)methylene]-6-[(2-fluorophenyl)methoxy]benzo[b]furan-3-one is a synthetic organic compound that belongs to the class of benzo[b]furan derivatives This compound is characterized by the presence of a bromophenyl group, a fluorophenyl group, and a benzo[b]furan core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)methylene]-6-[(2-fluorophenyl)methoxy]benzo[b]furan-3-one typically involves the following steps:
Formation of the Benzo[b]furan Core: The benzo[b]furan core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)methylene]-6-[(2-fluorophenyl)methoxy]benzo[b]furan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the bromophenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(3-Bromophenyl)methylene]-6-[(2-fluorophenyl)methoxy]benzo[b]furan-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)methylene]-6-[(2-fluorophenyl)methoxy]benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chlorophenyl)methylene]-6-[(2-fluorophenyl)methoxy]benzo[b]furan-3-one
- 2-[(3-Bromophenyl)methylene]-6-[(2-chlorophenyl)methoxy]benzo[b]furan-3-one
- 2-[(3-Bromophenyl)methylene]-6-[(2-methylphenyl)methoxy]benzo[b]furan-3-one
Uniqueness
2-[(3-Bromophenyl)methylene]-6-[(2-fluorophenyl)methoxy]benzo[b]furan-3-one is unique due to the specific combination of bromophenyl and fluorophenyl groups attached to the benzo[b]furan core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H14BrFO3 |
|---|---|
Molecular Weight |
425.2 g/mol |
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-6-[(2-fluorophenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C22H14BrFO3/c23-16-6-3-4-14(10-16)11-21-22(25)18-9-8-17(12-20(18)27-21)26-13-15-5-1-2-7-19(15)24/h1-12H,13H2/b21-11- |
InChI Key |
FMEXQUIIJMAMJY-NHDPSOOVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Br)/O3)F |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Br)O3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B11154800.png)
![(3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11154805.png)
![2-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B11154806.png)
![2-chloro-3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11154817.png)
![5-[(4-tert-butylphenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11154822.png)
![4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B11154826.png)
![methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11154837.png)
![4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B11154841.png)

![Methyl 2-{[1-(2-methoxy-1-methyl-2-oxoethoxy)-6-oxo-6H-benzo[C]chromen-3-YL]oxy}propanoate](/img/structure/B11154860.png)
![trans-4-{[(2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11154870.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11154877.png)
![6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)(phenyl)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11154892.png)
![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline](/img/structure/B11154893.png)
